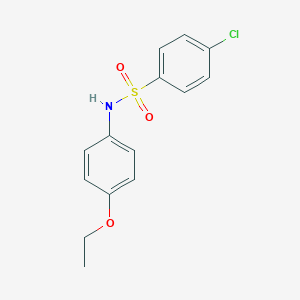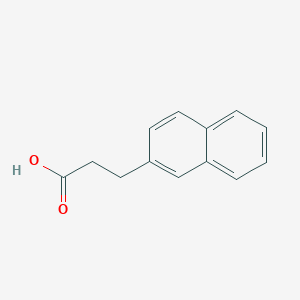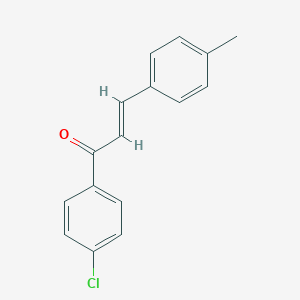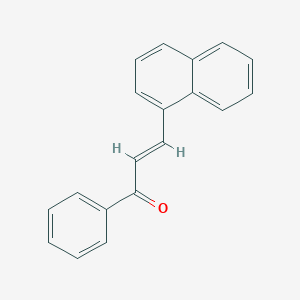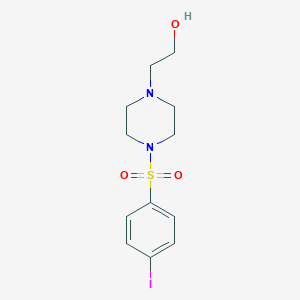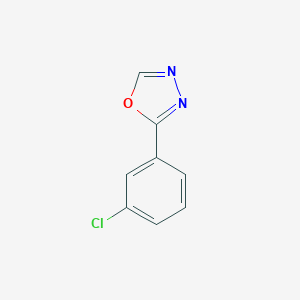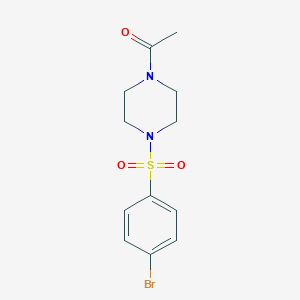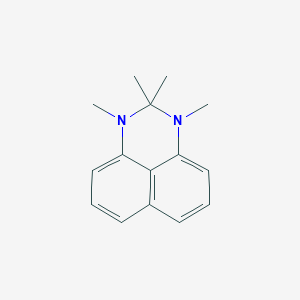
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, also known as DPTMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex formation results in a change in the fluorescence properties of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, which can be used for the detection of metal ions.
生化学的および生理学的効果
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have potential applications in the detection of metal ions in biological samples and as a drug delivery agent.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its high selectivity for metal ions. This compound has been shown to selectively bind to various metal ions, which can be useful for the detection of these metal ions in biological samples. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has low toxicity and can be used as a safe and effective drug delivery agent.
However, one of the limitations of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its limited solubility in organic solvents. This can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. One potential area of research is the development of new methods for the synthesis of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of new starting materials or the development of new reaction conditions to improve the yield and purity of the compound.
Another potential area of research is the development of new applications for 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of the compound as a fluorescent probe for the detection of other metal ions or the development of new drug delivery systems using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine.
Conclusion
In conclusion, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, including the development of new synthesis methods and the exploration of new applications for the compound.
合成法
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine can be synthesized using various methods, including the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with diethyl malonate, followed by reduction of the resulting nitro compound with hydrogen gas. Another method involves the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with ethyl acetoacetate, followed by reduction with hydrogen gas. The resulting 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine compound is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to various metal ions, including copper, zinc, and iron, and can be used for the detection of these metal ions in biological samples.
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has also been studied for its potential use as a drug delivery agent. This compound has been shown to have good solubility in water and can be used to encapsulate hydrophobic drugs for targeted drug delivery. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and can be used as a safe and effective drug delivery agent.
特性
CAS番号 |
64482-94-6 |
|---|---|
製品名 |
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine |
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1,2,2,3-tetramethylperimidine |
InChI |
InChI=1S/C15H18N2/c1-15(2)16(3)12-9-5-7-11-8-6-10-13(14(11)12)17(15)4/h5-10H,1-4H3 |
InChIキー |
MWDXCMRAXBNEEH-UHFFFAOYSA-N |
SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
正規SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
その他のCAS番号 |
64482-94-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



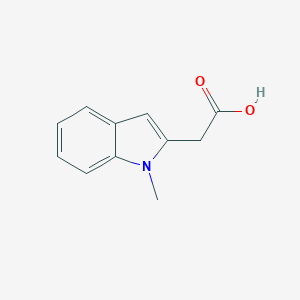
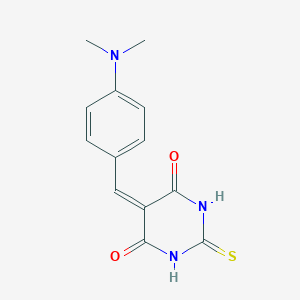
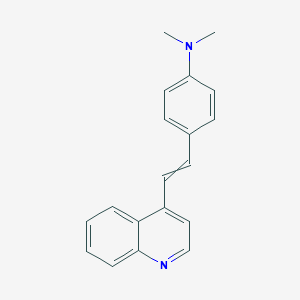
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
